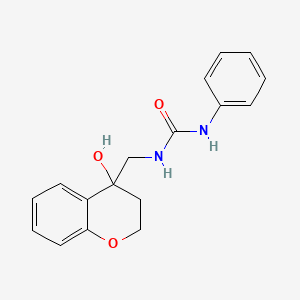

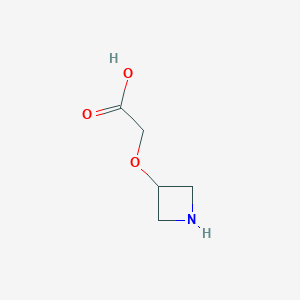

![molecular formula C12H13NO3S B2466986 N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]furan-2-carboxamide CAS No. 1351643-30-5](/img/structure/B2466986.png)

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)furan-2-carboxamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings can be determined .Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Scientific Research Applications

Enzymatic Synthesis of Biobased Polyesters

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)furan-2-carboxamide, due to its structural similarity to furan derivatives, can be associated with the enzymatic synthesis of biobased polyesters. Yi Jiang et al. (2014) utilized 2,5-bis(hydroxymethyl)furan, a furan derivative, for enzymatic polymerization to create novel biobased furan polyesters with desirable physical properties, highlighting potential applications in biodegradable materials and sustainable polymer science (Yi Jiang et al., 2014).

Dye-Sensitized Solar Cells

The application of furan derivatives in enhancing the efficiency of dye-sensitized solar cells is demonstrated by Se Hun Kim et al. (2011), where phenothiazine derivatives with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency. This suggests that N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)furan-2-carboxamide could contribute to the development of high-performance solar cells through molecular engineering (Se Hun Kim et al., 2011).

Analytical and Spectral Studies

H. Patel (2020) focused on the synthesis and characterization of furan ring-containing organic ligands, including their chelating properties and antimicrobial activity. This research underscores the potential of furan derivatives in the development of new compounds with biological and chemical utility, suggesting a similar potential for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)furan-2-carboxamide in medicinal chemistry and material science (H. Patel, 2020).

Biological Activity Studies

The study by Weerachai Phutdhawong et al. (2019) on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, including their cytotoxicity against cancer cell lines and antibacterial activities, illustrates the biological significance of furan derivatives. This opens up possibilities for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)furan-2-carboxamide in drug discovery and bioactive material research (Weerachai Phutdhawong et al., 2019).

Novel Synthetic Pathways and Chemical Properties

Research by P. A. Konstantinov et al. (1971) on the anode oxidation of furan carboxylic acids offers insights into the chemical properties and synthetic pathways involving furan derivatives. This knowledge can be applied to the synthesis and functionalization of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)furan-2-carboxamide for various chemical applications (P. A. Konstantinov et al., 1971).

Future Directions

Thiophene-based analogs hold promise in various research areas including drug development, catalysis, and material science. They have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mechanism of Action

Target of Action

It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They have been found to interact with a variety of targets, leading to diverse biological effects .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to impact a variety of biochemical pathways, leading to diverse biological effects . For example, some thiophene derivatives have been found to exhibit anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activity .

Properties

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-8-4-6-17-11(8)9(14)7-13-12(15)10-3-2-5-16-10/h2-6,9,14H,7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNVXICNOUWMRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

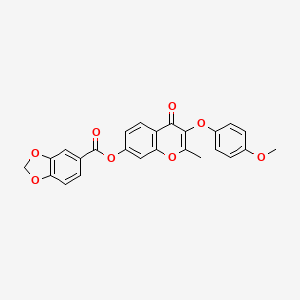

![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2466905.png)

![ethyl 1-(4-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2466912.png)

![N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2466914.png)

![N-(3,5-dimethylphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2466915.png)

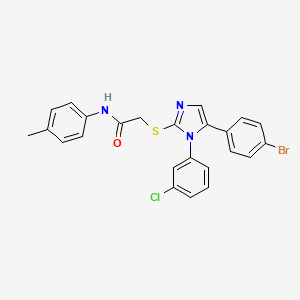

![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2466917.png)

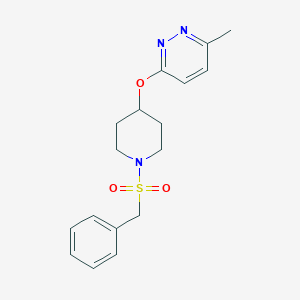

![5-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2466918.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-carboxamide](/img/structure/B2466919.png)

![3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2466920.png)

![7-methyl-3-pentyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2466921.png)